molecular formula C13H12O4 B7829060 Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate

Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate

Cat. No.: B7829060
M. Wt: 232.23 g/mol
InChI Key: PLYWZUWQMPOPDP-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate is an organic compound belonging to the naphthalene family. This compound is characterized by its naphthalene core, which is a fused pair of benzene rings, with functional groups including a methoxy group, a hydroxy group, and a carboxylate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate typically involves the esterification of 3-hydroxy-5-methoxynaphthalene-2-carboxylic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 3-hydroxy-5-methoxynaphthalene-2-carboxaldehyde.

    Reduction: 3-hydroxy-5-methoxynaphthalene-2-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-2-naphthoate: Similar structure but lacks the methoxy group.

    Methyl 5-methoxy-2-naphthoate: Similar structure but lacks the hydroxy group.

    Methyl 3,5-dihydroxy-2-naphthoate: Contains two hydroxy groups instead of one hydroxy and one methoxy group.

Uniqueness

Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the naphthalene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-12-5-3-4-8-6-10(13(15)17-2)11(14)7-9(8)12/h3-7,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYWZUWQMPOPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C(C=C21)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3,5-dihydroxy-2-naphthoate (3.27 g; 15 mmole) was mixed with potassium carbonate (3 g; 22 mmole), acetone (50 μL) was added and then dimethylsulfate (Merck) (1.56 mL; 16.5 mmole) was slowly added drop by drop. The reaction mixture was refluxed for 2 hours, cooled to room temperature and water (100 mL) was added thereto, whereat all potassium carbonate was dissolved. Dichloromethane (100 mL) was added to the solution and the layers were separated. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated to dryness. The solid residue was recrystallized from methanol and 2.4 g (70%) of methyl 3-hydroxy-5-methoxy-2-naphthoate were obtained.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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